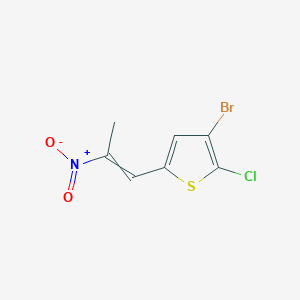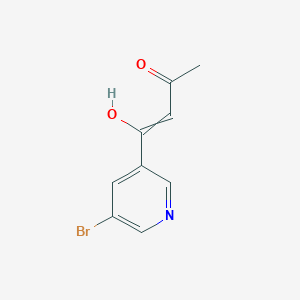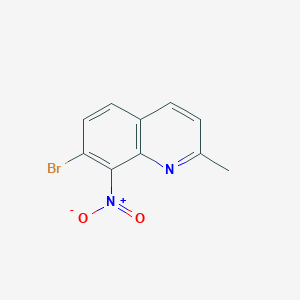
7-Bromo-2-methyl-8-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methyl-8-nitroquinoline: is a heterocyclic compound with the molecular formula C10H8N2O2. It belongs to the quinoline family, which is an essential class of heterocyclic aromatic compounds. Quinoline has versatile applications in both industrial and synthetic organic chemistry. The compound’s characteristic double-ring structure consists of a benzene ring fused with a pyridine moiety .
Preparation Methods
Several synthetic routes exist for the construction of 7-bromo-2-methyl-8-nitroquinoline. Notably, the Doebner–von Miller reaction protocol has been successfully employed for the synthesis of 2-methylquinoline derivatives, including our target compound. In this method, aniline and acrolein react in the presence of a strong acid, leading to the formation of 2-methylquinoline. The modified Doebner–von Miller reaction has been particularly effective for this purpose .
Chemical Reactions Analysis
7-Bromo-2-methyl-8-nitroquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For example, the compound may participate in electrophilic aromatic substitution reactions, leading to the introduction of various functional groups. Major products formed from these reactions can vary based on the reaction conditions and substituents present.
Scientific Research Applications
The compound finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a lead compound for drug discovery due to its heterocyclic scaffold. It may exhibit pharmacological activities or serve as a starting point for developing novel therapeutic agents.
Chemical Biology:
Industry: Quinoline derivatives, including 7-bromo-2-methyl-8-nitroquinoline, may find use in the synthesis of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The specific mechanism by which 7-bromo-2-methyl-8-nitroquinoline exerts its effects depends on its molecular targets and pathways. Further research is needed to elucidate these details comprehensively.
Comparison with Similar Compounds
While 7-bromo-2-methyl-8-nitroquinoline is unique in its structure, it shares similarities with other quinoline derivatives. These include related compounds like 2-methylquinoline and other halogenated quinolines.
Properties
Molecular Formula |
C10H7BrN2O2 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
7-bromo-2-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3 |
InChI Key |
NKPDZCFDMLAHBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[(2-Bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid](/img/structure/B11822616.png)

![Benzeneacetamide, N-[(1R)-1-[[[[4-[[(aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-](/img/structure/B11822626.png)

![Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11822632.png)
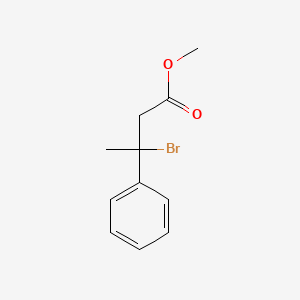
![N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11822653.png)
![3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822655.png)
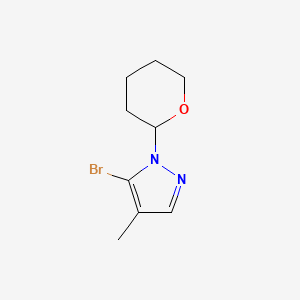
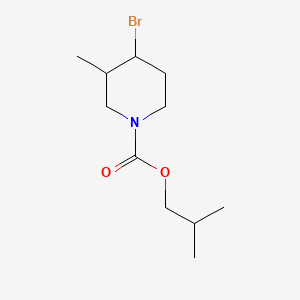

![N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11822672.png)
